4-(2-Phenylethenesulfonamido)benzoic acid

Description

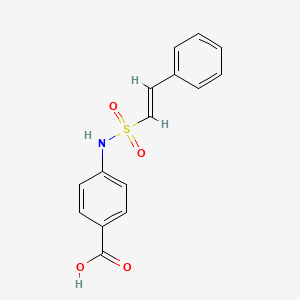

Structure

3D Structure

Properties

IUPAC Name |

4-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4S/c17-15(18)13-6-8-14(9-7-13)16-21(19,20)11-10-12-4-2-1-3-5-12/h1-11,16H,(H,17,18)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCKFVUBJAWFPQ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Derivatization Strategies

Established Synthetic Routes for 4-(2-Phenylethenesulfonamido)benzoic acid

The creation of the target compound relies on fundamental organic reactions, primarily focusing on the formation of the sulfonamide bond and the styryl moiety.

Targeted Synthesis via Sulfonylation and Subsequent Transformations

The most direct and widely employed method for synthesizing this compound involves the sulfonylation of an aminobenzoic acid derivative. This reaction typically proceeds by coupling 4-aminobenzoic acid with (E)-2-phenylethene-1-sulfonyl chloride. The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or sodium bicarbonate, to neutralize the hydrochloric acid byproduct. nih.govmdpi.com

Preparation of the Sulfonyl Chloride: The precursor, (E)-2-phenylethene-1-sulfonyl chloride, is a key intermediate. Its synthesis can be achieved from styrene (B11656) through various established methods for converting alkenes to sulfonyl chlorides.

Coupling Reaction: The synthesized sulfonyl chloride is then reacted with 4-aminobenzoic acid. The amino group of the benzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of the stable sulfonamide linkage.

An alternative, though less common, pathway involves forming the sulfonamide bond first, for instance, by reacting p-toluenesulfonamide (B41071) with a derivative of benzoic acid, followed by chemical modification of the tolyl group to generate the phenylethene moiety. Another approach involves the oxidation of a corresponding p-methylphenyl sulphonylamine compound to create the carboxylic acid functionality. google.com

Considerations for Stereochemical Control of the Ethene Moiety

The phenylethene (or styryl) group contains a carbon-carbon double bond, which can exist as either the E (trans) or Z (cis) stereoisomer. For many applications, the E isomer is preferred due to its higher stability and more linear structure, which can influence molecular packing and biological interactions.

Control over this stereochemistry is a critical consideration during synthesis.

Reaction Selection: The choice of reaction to form the C=C bond is paramount. For example, the Wittig reaction is a common method for creating such bonds. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to favor the formation of the E (trans) product.

Heck Coupling: The Heck coupling reaction, which couples a vinyl halide with an alkene, is another powerful tool that often provides good control and favors the formation of the trans product.

Purification: Regardless of the synthetic route, the final product is often a mixture of isomers. Standard purification techniques, such as recrystallization or column chromatography, are typically employed to isolate the desired E-isomer in high purity.

Advanced Synthetic Approaches for Analog Generation

To explore structure-activity relationships or to modify the compound's properties, chemists employ various strategies to generate a diverse library of analogs. These approaches involve systematic modifications to the three main components of the molecule: the benzoic acid ring, the phenylethene ring, and the sulfonamide linker.

Systemic Modifications on the Benzoic Acid Heterocycle

The benzoic acid moiety offers multiple avenues for modification to modulate acidity, solubility, and binding interactions. Research into related sulfamoylbenzoic acid derivatives shows that adding substituents can precisely tune the molecule's electronic configuration and dipole moment through inductive and conjugation effects. acs.org

| Modification Strategy | Example | Synthetic Goal |

| Ring Substitution | Adding electron-withdrawing (-Cl, -NO₂) or electron-donating (-OH, -NH₂) groups. acs.org | Modulate the pKa of the carboxylic acid and alter electronic properties. |

| Isomeric Variation | Moving the sulfonamido group to the meta (3-position) or ortho (2-position) of the benzoic acid. nih.gov | Change the spatial orientation of the key functional groups. |

| Ring Variation | Replacing the benzene (B151609) ring with other aromatic systems like pyridine or naphthalene. nih.gov | Introduce new hydrogen bonding capabilities and alter the core scaffold. |

| Bioisosteric Replacement | Replacing the carboxylic acid with a tetrazole or other acidic isostere. | Retain acidic character while potentially improving metabolic stability or cell permeability. |

Substituent Variation on the Phenylethene Ring

Altering the substitution pattern on the terminal phenyl ring of the phenylethene group is a common strategy to influence the molecule's electronic and steric properties. The electronic effects of these substituents can be transmitted through the conjugated π-system, affecting the entire molecule. psu.edu Studies on related styryl sulphones have demonstrated that substituents can have both short- and long-range effects, influencing even the orbitals of the sulfonyl group. psu.edu

| Substituent Example | Position | Electronic Effect | Potential Impact |

| Methoxy (-OCH₃) | para | +R (Resonance donating), -I (Inductive withdrawing) | Increases electron density in the ring system. |

| Nitro (-NO₂) | para | -R (Resonance withdrawing), -I (Inductive withdrawing) | Decreases electron density significantly. psu.edu |

| Dimethylamino (-N(CH₃)₂) | para | +R (Strong resonance donating), -I (Inductive withdrawing) | Strongly increases electron density. psu.edu |

| Chloro (-Cl) | para | -I (Inductive withdrawing), +R (Weak resonance donating) | Withdraws electron density primarily through induction. |

Alterations within the Sulfonamido Linkage for Modulated Activity

The sulfonamide linker is a robust and metabolically stable functional group that plays a crucial role in the molecule's structure. researchgate.net However, modifying this linker can introduce new properties and interaction capabilities.

| Linker Modification | Resulting Functional Group | Key Structural Change |

| N-Alkylation/Arylation | Secondary Sulfonamide (R-SO₂-NR'-R'') | Removes the acidic N-H proton, increases lipophilicity. |

| Oxygen Replacement (single) | Sulfonimidamide (R-S(=O)(=NR')-R'') | Introduces a chiral sulfur center and a new hydrogen bond donor/acceptor site. acs.orgnih.gov |

| Oxygen Replacement (double) | Sulfondiimidamide (R-S(=NR')(=NR'')-R'') | Further modifies the geometry and electronic properties around the sulfur atom. acs.org |

| Bioisosteric Replacement | Amide (R-CO-NH-R') | Replaces the tetrahedral sulfonyl group with a planar carbonyl group, altering geometry and stability. researchgate.net |

These advanced strategies, summarized in the tables above, provide a systematic framework for the rational design of analogs of this compound, enabling the exploration of its chemical and biological potential.

Molecular Mechanisms of Biological Activity

Enzyme Inhibition Studies of 4-(2-Phenylethenesulfonamido)benzoic acid and its Analogs

Research into the biological activity of this compound and its structural analogs has revealed significant interactions with various enzyme systems. These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Identification and Characterization of Specific Enzyme Targets

While direct enzyme inhibition data for this compound is limited in the provided search results, studies on its analogs, particularly derivatives of benzoic acid and sulfonamides, have identified several key enzyme targets.

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2): This enzyme plays a critical role in the immune system by trimming peptides for presentation by major histocompatibility complex (MHC) class I molecules. nih.gov An analog, 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid, has been identified as a novel inhibitor of ERAP2. nih.gov The discovery of inhibitors for ERAP1 and ERAP2 is a significant therapeutic goal in cancer and autoimmune disorders. nih.gov

Cytosolic Phospholipase A2α (cPLA2α): This enzyme is involved in the arachidonic acid cascade, which leads to the formation of prostaglandins (B1171923) and leukotrienes, key mediators of inflammation. researchgate.net N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cPLA2α. researchgate.net

Tyrosinase: This copper-containing enzyme is involved in melanin (B1238610) synthesis, and its inhibition is a target for treating skin hyperpigmentation disorders and melanoma. nih.gov Analogs such as 2-aminobenzoic acid and 4-aminobenzoic acid have been shown to inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov

Detailed Kinetic Analysis of Enzyme Inhibition (e.g., competitive, uncompetitive, non-competitive, mixed-type)

Kinetic analyses of analogs of this compound have elucidated diverse mechanisms of enzyme inhibition.

ERAP2 Inhibition: The analog 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid was found to inhibit ERAP2 through an uncompetitive mechanism . nih.gov This indicates that the inhibitor binds to the enzyme-substrate complex, rather than the free enzyme. nih.gov

Tyrosinase Inhibition: Benzoic acid derivatives exhibit varied inhibition kinetics against tyrosinase. nih.gov Nicotinic acid and picolinic acid were found to be competitive inhibitors of both monophenolase and diphenolase activities. nih.gov In contrast, 2-aminobenzoic acid and 4-aminobenzoic acid demonstrated non-competitive inhibition of the monophenolase activity. nih.gov

α-Glucosidase and α-Amylase Inhibition: A kinetic study on a synthetic N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamide, another structural analog, revealed it to be a reversible and mixed-type inhibitor against both α-glucosidase and α-amylase. researchgate.net

| Inhibitor (Analog) | Enzyme Target | Inhibition Type | Inhibition Constant (Ki) |

|---|---|---|---|

| 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid | ERAP2 | Uncompetitive | N/A |

| Nicotinic acid | Tyrosinase (monophenolase) | Competitive | 1.21 mM |

| Picolinic acid | Tyrosinase (monophenolase) | Competitive | 1.97 mM |

| 2-Aminobenzoic acid | Tyrosinase (monophenolase) | Non-competitive | 5.15 µM |

| 4-Aminobenzoic acid | Tyrosinase (monophenolase) | Non-competitive | 3.8 µM |

| Nicotinic acid | Tyrosinase (diphenolase) | Competitive | 2.4 mM |

| Picolinic acid | Tyrosinase (diphenolase) | Competitive | 2.93 mM |

| 2-Aminobenzoic acid | Tyrosinase (diphenolase) | Non-competitive | 4.72 µM |

| 4-Aminobenzoic acid | Tyrosinase (diphenolase) | Non-competitive | 20 µM |

Structural Basis of Enzyme-Inhibitor Interactions

Understanding the structural basis of how these inhibitors bind to their enzyme targets is key to developing more potent and specific drugs.

ERAP2: X-ray crystallography of the ERAP2 enzyme bound to the inhibitor 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid revealed that the compound binds near the catalytic center, but at a site distinct from previously identified peptidomimetic inhibitors. nih.gov This novel binding mode explains its uncompetitive inhibition mechanism. nih.gov The study also identified specific residues in ERAP1 (Lys380) and ERAP2 (His904) that determine the binding and selectivity of such compounds. nih.gov

cPLA2α: For N-substituted 4-sulfamoylbenzoic acid derivatives, structure-activity relationship studies indicated that strong structural convergence to known potent inhibitors was necessary for significant potency. researchgate.net This suggests that specific spatial arrangements of substituents on the sulfonamide nitrogen are crucial for effective binding to the enzyme. researchgate.net

Receptor Binding Profiling and Ligand-Receptor Interaction Analysis

The interaction of this compound and its analogs with various receptors, particularly ion channels, has been a subject of investigation to delineate their pharmacological effects.

Modulation of Ion Channels (e.g., nicotinic acetylcholine (B1216132) receptor, voltage-gated sodium channel, TRPA1)

Analogs of this compound, such as benzenesulfonamides and benzoic acid derivatives, have been shown to modulate the activity of several critical ion channels.

Voltage-Gated Sodium (Nav) Channels: These channels are essential for the initiation and propagation of action potentials in excitable cells. frontiersin.orgsophion.com A series of cyclohexylamine- and piperidine-based benzenesulfonamides have been developed as potent and selective inhibitors of the Nav1.7 subtype, which is a key target for the treatment of pain. nih.gov

Transient Receptor Potential Ankyrin 1 (TRPA1): TRPA1 is a non-selective cation channel involved in pain, inflammation, and nociception. nih.govnih.gov It can be activated by a variety of exogenous irritants and endogenous inflammatory mediators. nih.gov A select group of non-steroidal anti-inflammatory drugs (NSAIDs), some of which are structural analogs of benzoic acid, have been identified as potent, reversible, and direct agonists of TRPA1. nih.gov This finding suggests a potential mechanism for certain benzoic acid derivatives to interact with this channel. nih.gov

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that play a crucial role in neurotransmission. frontiersin.orgnih.gov They are composed of various subunits (α1–α10, β1–β4, etc.) that form pentameric channels. frontiersin.org While direct modulation by this compound has not been documented in the provided results, the general class of compounds is of interest for its potential to interact with such receptors. Agonist binding to nAChRs leads to a rapid influx of cations, causing cell depolarization. nih.gov

Characterization of Specific Receptor Subtype Interactions

The specificity of interaction with different receptor subtypes is a critical determinant of a compound's pharmacological profile.

Allosteric Modulation Mechanisms

Currently, there is no publicly available scientific literature detailing the specific allosteric modulation mechanisms of this compound. Research has not yet elucidated if or how this compound binds to allosteric sites on target proteins to modulate their activity.

Investigation of Cellular Pathway Perturbations (excluding direct therapeutic outcomes)

Influence on Protein Degradation Systems (e.g., ubiquitin-proteasome pathway, autophagy-lysosome pathway)

Scientific studies have investigated the effects of various benzoic acid derivatives on cellular protein degradation systems. For instance, certain derivatives isolated from the fungus Bjerkandera adusta have been shown to enhance the activity of both the autophagy-lysosome pathway (ALP) and the ubiquitin-proteasome pathway (UPP) in human fibroblast cells. These pathways are crucial for maintaining protein homeostasis. The study highlighted that specific compounds, such as 3-chloro-4-methoxybenzoic acid, demonstrated a potent activation of cathepsins B and L, key enzymes in the lysosomal degradation pathway.

However, specific research detailing the influence of this compound on these protein degradation systems is not available. Therefore, its direct impact on the ubiquitin-proteasome and autophagy-lysosome pathways remains uncharacterized.

Impact on Signal Transduction Cascades

There is currently a lack of specific research into the impact of this compound on intracellular signal transduction cascades. The effects of this compound on key signaling pathways, such as MAP kinase, PI3K/AKT, or others, have not been documented in the available scientific literature.

Regulation of Biological Processes in Model Systems (e.g., plant growth regulation via hormone modulation, reactive oxygen species generation)

While direct studies on this compound are absent, research on structurally related compounds provides insights into potential activities in model systems. A closely related compound, 4-(2-phenylethynyl)-benzoic acid (PEBA), has been identified as a potent plant growth regulator.

In studies involving tomato plants, PEBA was found to suppress seed germination and inhibit the growth of lateral branches. The molecular basis for these effects was linked to perturbations in plant hormone levels and the modulation of genes associated with secondary metabolism. Furthermore, the inhibitory effect of PEBA on seed germination was associated with the suppression of both gibberellin (GA1) accumulation and the generation of reactive oxygen species (ROS).

These findings for PEBA suggest that benzoic acid derivatives can play a significant role in regulating key biological processes in plants. However, it is important to note that this information pertains to a related but distinct molecule, and the specific effects of this compound on plant growth, hormone modulation, or ROS generation have not been investigated.

Computational Chemistry and Cheminformatics in Compound Characterization

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties of "4-(2-Phenylethenesulfonamido)benzoic acid."

DFT calculations can elucidate the electronic architecture of "this compound." A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are fundamental in determining the molecule's chemical reactivity and kinetic stability. researchgate.net

For a molecule like "this compound," the HOMO is likely to be distributed over the electron-rich regions, such as the phenyl rings and the sulfonamido group, indicating these are the primary sites for electron donation. Conversely, the LUMO would be localized on electron-deficient areas, representing the most probable sites for accepting electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's excitability; a smaller gap suggests that the molecule can be more easily excited. actascientific.com A molecular orbital analysis can also reveal the nature of low-lying transitions, such as πσ* features, which are characteristic of benzoic acid derivatives. researchgate.net

Table 1: Predicted Electronic Properties of this compound using DFT

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.0 eV | Reflects chemical reactivity and stability actascientific.com |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of "this compound." These parameters include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). actascientific.com These descriptors are crucial for predicting how the molecule will interact with other chemical species.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from DFT calculations. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For "this compound," the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxyl and sulfonyl groups, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the amine proton, identifying it as a site for nucleophilic attack.

The flexibility of "this compound" arises from several rotatable bonds, particularly around the sulfonamido linkage and the ethenyl bridge. Conformational analysis using DFT can identify the most stable three-dimensional arrangements of the molecule by calculating the potential energy surface. This involves systematically rotating key dihedral angles and calculating the energy of each resulting conformer.

The results of such an analysis would reveal the global minimum energy conformation, which is the most probable structure of the molecule under normal conditions. It would also identify other low-energy conformers and the energy barriers between them. This information is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a biological target. uky.edu For instance, the dihedral angle between the two aromatic rings is a key conformational parameter. doaj.org In related structures, it has been observed that the individual molecules often pair up to form dimers through acid-acid homosynthons. uky.edu

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to understand how a ligand, such as "this compound," might interact with a biological target, typically a protein.

Molecular docking simulations can predict the binding pose of "this compound" within the active site of a target protein. These simulations provide detailed insights into the non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. plos.org

For "this compound," the benzoic acid moiety could form hydrogen bonds with appropriate amino acid residues in the target's active site. The phenyl and phenylethenyl groups, being hydrophobic, would likely engage in hydrophobic interactions within a corresponding pocket of the protein. The sulfonamido group can also act as both a hydrogen bond donor and acceptor, further anchoring the ligand in the binding site. The specific interactions identified through docking are crucial for understanding the molecule's mechanism of action and for designing more potent analogs.

Table 2: Potential Interactions of this compound in a Target Active Site

| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carboxylic Acid | Hydrogen Bond | Arginine, Lysine, Histidine |

| Sulfonamide NH | Hydrogen Bond | Aspartate, Glutamate |

| Sulfonyl Oxygens | Hydrogen Bond | Serine, Threonine, Tyrosine |

| Phenyl Rings | Hydrophobic/π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

A key outcome of molecular docking is the estimation of the binding affinity between the ligand and its target. This is achieved through scoring functions, which are mathematical models that approximate the free energy of binding. A lower (more negative) binding energy score generally indicates a more stable ligand-protein complex and, consequently, a higher predicted affinity. nih.gov

Various scoring functions are available, each with its own algorithm for calculating the binding energy. The estimated binding energies, along with other parameters like the inhibition constant (Ki) and intermolecular energies, provide a quantitative measure of the ligand's potential efficacy. nih.gov While these scores are approximations, they are invaluable for ranking and prioritizing compounds in virtual screening campaigns and for guiding lead optimization efforts. The inclusion of entropic penalties in the calculation can improve the accuracy of the absolute values of binding free energy. nih.gov

Validation Methodologies for Docking Protocols

Molecular docking is a important computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The reliability of docking results is paramount, and thus, rigorous validation of the docking protocol is a critical step in computational drug design.

Validation methodologies for docking protocols in the context of this compound and its analogs typically involve several key steps. A primary method is the re-docking of a co-crystallized ligand into the active site of its receptor. The accuracy of the docking protocol is assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking algorithm can accurately reproduce the known binding mode.

Another validation approach is the use of a known set of active and inactive compounds (decoys). A validated docking protocol should be able to distinguish between these two groups, typically by assigning more favorable docking scores to the active compounds. This helps to ensure that the scoring function of the docking program is effectively identifying true binders. The successful application of these validation techniques provides confidence in the docking protocol's ability to predict the binding modes of novel compounds, such as derivatives of this compound.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This model can then be used in virtual screening to identify new, structurally diverse compounds with the potential for similar activity.

In the absence of a known receptor structure, ligand-based pharmacophore models can be developed from a set of known active compounds. This approach involves aligning a series of active molecules and identifying the common chemical features that are essential for their biological activity. For a series of benzenesulfonamide (B165840) derivatives, these features might include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. tuni.fi

The development process for a ligand-based pharmacophore model for compounds like this compound would involve:

Selection of a training set: A diverse set of molecules with known biological activity against a specific target is chosen.

Conformational analysis: The possible three-dimensional arrangements of each molecule are generated.

Feature mapping: The key chemical features of each molecule are identified.

Model generation and validation: A pharmacophore model is generated that incorporates the common features of the most active compounds. This model is then validated using a test set of known active and inactive compounds to assess its predictive power. nih.gov

| Pharmacophore Feature | Description |

| Hydrogen Bond Donor | A group capable of donating a hydrogen atom to form a hydrogen bond. |

| Hydrogen Bond Acceptor | A group capable of accepting a hydrogen atom to form a hydrogen bond. |

| Hydrophobic Region | A non-polar region of the molecule that can interact with hydrophobic pockets in the receptor. |

| Aromatic Ring | A planar, cyclic, conjugated system that can engage in π-π stacking interactions. |

When the three-dimensional structure of the target receptor is available, a structure-based pharmacophore model can be generated. This approach utilizes the information from the receptor's binding site to define the key interaction points. For instance, in the case of aldose reductase, a common target for benzenesulfonamide inhibitors, the active site contains specific amino acid residues that form hydrogen bonds and hydrophobic interactions with the ligand. frontiersin.org

The generation of a structure-based pharmacophore model for this compound would involve:

Preparation of the receptor structure: The crystal structure of the target protein is obtained and prepared for modeling.

Identification of the binding site: The location and characteristics of the ligand-binding pocket are determined.

Mapping of interaction points: The key interactions between the receptor and a known ligand (or a probe molecule) are identified, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Pharmacophore model generation: A model is created based on these interaction points, defining the essential features a ligand must possess to bind effectively.

Once a validated pharmacophore model is developed, it can be used as a 3D query in a high-throughput virtual screening (HTVS) campaign. nih.gov This process involves searching large chemical databases, containing millions of compounds, to identify molecules that match the pharmacophore model. The goal of HTVS is to filter these extensive libraries down to a manageable number of promising candidates for further experimental testing. nih.gov

The virtual screening workflow typically includes:

Database preparation: A large database of chemical compounds is prepared, often involving the generation of 3D conformations for each molecule.

Pharmacophore-based screening: The database is screened using the pharmacophore model as a filter to identify molecules that possess the required chemical features in the correct spatial arrangement.

Further filtering and ranking: The initial hits from the pharmacophore screen can be further filtered based on drug-like properties (e.g., Lipinski's rule of five) and then ranked using molecular docking simulations to predict their binding affinity for the target receptor. researchgate.net

This approach has the potential to identify novel chemical scaffolds that are structurally different from the initial set of active compounds but still possess the necessary features for biological activity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and biological systems over time. nih.gov By simulating the movements of atoms and molecules, MD can provide detailed insights into the stability of ligand-receptor complexes and the nature of their interactions.

MD simulations can be employed to investigate the dynamic behavior of this compound when bound to its target protein. These simulations can reveal how the ligand and receptor adapt to each other's presence and how the interactions change over time.

Key aspects that can be studied using MD simulations include:

Stability of the complex: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be monitored over the course of the simulation to assess the stability of the complex. A stable complex will exhibit relatively small fluctuations in RMSD.

Flexibility of the ligand and receptor: The root-mean-square fluctuation (RMSF) of individual atoms or residues can be calculated to identify flexible regions of the ligand and protein. This information can be valuable for understanding the binding process and for designing more rigid, and potentially more potent, inhibitors.

Interaction analysis: The specific interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic contacts, can be tracked throughout the simulation to determine their persistence and strength. This can help to identify the key residues involved in binding.

Binding free energy calculations: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the ligand-receptor complex, providing a more accurate prediction of binding affinity than docking scores alone. frontiersin.org

Through these detailed analyses, molecular dynamics simulations offer a dynamic picture of the binding of this compound, complementing the static information obtained from molecular docking and pharmacophore modeling. nih.govresearchgate.net

Assessment of Complex Stability and Conformational Changes

Computational studies focusing specifically on the complex stability and conformational changes of this compound are not available in the reviewed scientific literature. While computational methods such as molecular dynamics (MD) simulations and quantum mechanics are widely used to assess the stability of small molecules when bound to biological targets like proteins, no such analyses have been published for this particular compound.

Typically, such computational assessments would involve several key analyses:

Molecular Docking: This technique would predict the preferred binding orientation of this compound within a specific protein's active site. The resulting poses would be scored based on estimated binding affinity, providing initial insights into the potential stability of the complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations would be employed to observe the dynamic behavior of the compound-protein complex over time, usually on the nanosecond to microsecond scale. These simulations provide detailed information on the stability of the interactions and conformational changes in both the ligand and the protein.

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) would be used to calculate the binding free energy, offering a quantitative measure of the complex's stability.

Key metrics often extracted from these simulations to assess stability and conformational shifts are presented in the following hypothetical data tables.

Table 1: Hypothetical Molecular Dynamics Simulation Stability Metrics This table illustrates the type of data that would be generated from an MD simulation to assess the stability of the compound in a protein-bound state. The values are purely illustrative.

| Metric | Description | Illustrative Value |

|---|---|---|

| RMSD of Ligand | Root Mean Square Deviation of the ligand's atoms relative to the initial docked pose. Lower, stable values indicate minimal conformational change and high stability. | 1.5 ± 0.5 Å |

| RMSF of Protein Residues | Root Mean Square Fluctuation of amino acid residues in the binding site. High fluctuations can indicate instability. | 1.0 ± 0.3 Å |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure over time. A stable Rg value suggests the protein's overall fold is not negatively impacted by the ligand binding. | 22.5 ± 0.2 Å |

Table 2: Hypothetical Interaction Analysis This table demonstrates the kind of data derived from analyzing the interactions between the compound and a target protein throughout a simulation, which is crucial for understanding complex stability.

| Interaction Type | Interacting Groups on Compound | Potential Interacting Protein Residues | Occupancy (%) |

|---|---|---|---|

| Hydrogen Bonds | -COOH, -SO₂NH- | Arg, Asn, Gln, Ser | > 80% |

| Hydrophobic Interactions | Phenyl rings | Leu, Val, Ile, Phe | > 90% |

| Ionic Interactions | -COO⁻ | Lys, Arg | ~ 60% |

Without specific research conducted on this compound, any discussion on its complex stability or conformational dynamics remains speculative. The execution of dedicated computational studies would be required to generate the actual data needed for a thorough characterization.

Structure Activity Relationship Sar Investigations

Systematic Elucidation of Key Structural Features Dictating Biological Activity

Without specific biological data for 4-(2-Phenylethenesulfonamido)benzoic acid, the elucidation of key structural features remains speculative. However, based on related classes of compounds, one could hypothesize the roles of its constituent parts:

The Benzoic Acid Moiety: The carboxylic acid group is a key feature, often involved in forming hydrogen bonds or ionic interactions with biological targets. Its position on the phenyl ring (para in this case) is crucial for orienting the molecule within a receptor's binding site.

The Sulfonamide Linker: The sulfonamide group is a common pharmacophore in many drugs. The nitrogen and oxygen atoms can act as hydrogen bond acceptors and donors, contributing significantly to binding affinity. The sulfur atom can also participate in various non-covalent interactions.

The Phenylethene Group: This styryl moiety introduces a degree of rigidity and planarity to the molecule. The phenyl ring can engage in π-π stacking or hydrophobic interactions with the target. The ethylene (B1197577) linker provides specific spatial separation between the phenyl ring and the sulfonamide group.

Correlation Between Substituent Electronic and Steric Properties and Potency

General SAR principles from related sulfonamide-bearing compounds suggest that the electronic and steric properties of substituents can significantly influence potency.

Electronic Effects: Studies on other benzenesulfonamide (B165840) derivatives have shown that electron-withdrawing groups on the phenyl ring of the sulfonamide can sometimes enhance activity, for example, by increasing the acidity of the sulfonamide N-H group and thereby strengthening its hydrogen bonding capability. Conversely, electron-donating groups can also be beneficial, depending on the specific interactions within the binding pocket.

Steric Effects: The size and shape of substituents (steric properties) are critical. Bulky substituents can either enhance binding by filling a hydrophobic pocket or decrease activity due to steric hindrance, preventing the molecule from adopting the optimal conformation for binding.

Without experimental data for this compound analogs, it is impossible to create a data table correlating specific substituents with biological potency.

Identification of Pharmacophoric Requirements for Specific Interactions

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, a hypothetical pharmacophore might include:

A hydrogen bond acceptor/donor (the carboxylic acid).

A hydrogen bond acceptor/donor (the sulfonamide group).

An aromatic feature (the phenyl ring of the benzoic acid).

A hydrophobic feature (the phenylethene group).

The precise arrangement and relative importance of these features would need to be determined through the synthesis and testing of a diverse set of analogs, which has not been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models use molecular descriptors (representing physicochemical properties like hydrophobicity, electronic effects, and steric bulk) to predict the activity of new compounds.

The development of a robust QSAR model for this compound and its derivatives would require a dataset of compounds with a wide range of structural variations and corresponding biological activity data. As no such dataset is available in the literature, no specific QSAR models for this compound class have been developed or reported.

Advanced Research Methodologies and Exploratory Applications

Design and Synthesis of Chemical Probes Incorporating 4-(2-Phenylethenesulfonamido)benzoic acid

Chemical probes are essential for elucidating the biological functions of small molecules. By incorporating reporter tags and reactive groups, the this compound scaffold can be transformed into sophisticated probes for target identification and validation.

Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a small molecule within a complex proteome. escholarship.org This method involves the use of a photo-reactive group that, upon activation with UV light, forms a covalent bond with interacting proteins. For a compound like this compound, photoaffinity tags such as benzophenones or diazirines could be strategically incorporated into its structure. nih.gov The synthesis of such probes would involve modifying the core molecule to include these photo-reactive moieties, often through synthetic handles on the phenyl rings or the benzoic acid group.

The general design of a photoaffinity probe based on this compound would include:

The parent compound as the targeting ligand.

A photo-reactive group (e.g., benzophenone) for covalent cross-linking. nih.gov

A reporter tag (e.g., biotin (B1667282) or an alkyne) for enrichment and detection.

| Probe Component | Function | Example Moiety |

|---|---|---|

| This compound | Pharmacophore for Target Recognition | Core Scaffold |

| Photo-reactive Group | UV-induced Covalent Cross-linking | Benzophenone |

| Reporter Tag | Enrichment and Visualization | Biotin |

Bioconjugation allows for the attachment of this compound to larger molecules, such as fluorescent dyes, affinity tags, or solid supports, to facilitate its use in various research applications. The carboxylic acid group of the benzoic acid moiety is a prime site for conjugation, readily reacting with amines on other molecules to form stable amide bonds.

Common bioconjugation strategies that could be applied to this compound include:

Amide Bond Formation: Activation of the carboxylic acid with coupling reagents like EDC/NHS to react with primary amines.

Click Chemistry: Introduction of an azide (B81097) or alkyne handle onto the molecule to allow for highly efficient and specific conjugation reactions.

These strategies would enable the creation of customized probes for applications such as fluorescence microscopy, flow cytometry, and affinity chromatography.

Methodologies for Protein Target Identification and Validation (for research)

Identifying the protein targets of a bioactive compound is crucial for understanding its mechanism of action. Several advanced proteomic methodologies can be employed, often in conjunction with the chemical probes described above.

Affinity-based proteomics relies on the specific interaction between a ligand and its protein targets. A derivative of this compound can be immobilized on a solid support (e.g., agarose (B213101) beads) to create an affinity matrix. When a cell lysate is passed over this matrix, proteins that bind to the compound are captured and can be subsequently identified by mass spectrometry.

The general workflow for an affinity-based pull-down experiment is as follows:

Immobilize a functionalized derivative of the compound onto beads.

Incubate the beads with a complex protein mixture (e.g., cell lysate).

Wash away non-specifically bound proteins.

Elute the specifically bound proteins.

Identify the eluted proteins using mass spectrometry.

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to map the functional state of enzymes in complex biological systems. While this compound itself is not a classic ABPP probe, its stilbene (B7821643) vinyl sulfonamide analogs have been shown to act as covalent modifiers of specific proteins. nih.gov This suggests that derivatives of the parent compound could be designed to covalently react with the active sites of target enzymes in an activity-dependent manner. Such probes would typically include a reactive "warhead" that forms a covalent bond with a nucleophilic residue in the enzyme's active site.

| ABPP Probe Component | Function | Potential Implementation |

|---|---|---|

| Recognition Element | Binds to the target protein | This compound scaffold |

| Reactive Group (Warhead) | Forms a covalent bond with the target | Vinyl sulfonamide or other electrophilic trap |

| Reporter Tag | Allows for detection and identification | Fluorophore or biotin |

Quantitative mass spectrometry techniques are essential for distinguishing true binding partners from non-specific interactors in proteomics experiments. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) can be integrated with affinity pull-down or ABPP experiments. nih.govfrontiersin.org

In a typical quantitative proteomics workflow for target identification:

Two cell populations are cultured, one with normal "light" amino acids and the other with "heavy" isotope-labeled amino acids.

One population is treated with the compound of interest, and the other with a vehicle control.

The lysates are combined, and the target proteins are enriched.

Mass spectrometry is used to identify the proteins and quantify the ratio of heavy to light isotopes for each protein.

A high heavy-to-light ratio for a particular protein would indicate a specific interaction with the compound. This approach provides a high degree of confidence in target identification. nih.govacs.org

Based on a comprehensive review of available scientific literature, there is currently a lack of specific research data on "this compound" corresponding to the advanced research methodologies and exploratory applications outlined in your request.

Specifically, searches for the application of this compound in plant physiology, agronomy, and materials science did not yield dedicated studies or detailed findings. The required information for the following sections is not present in the current body of scientific publications:

Explorations in Materials Science Research:There is no available literature detailing the use of "this compound" as a component or scaffold in materials science research. While the general class of benzoic acid derivatives holds potential in this field due to their structural properties, specific explorations using this particular compound have not been published.

Therefore, it is not possible to generate the requested article sections with scientifically accurate and detailed research findings as per the provided instructions.

Q & A

Q. What are the key synthetic routes for 4-(2-Phenylethenesulfonamido)benzoic acid, and how do reaction conditions impact yield?

The synthesis typically involves sulfonylation of benzoic acid derivatives. A common approach is the reaction of 4-aminobenzoic acid with 2-phenylethenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (room temperature vs. reflux) significantly affects yield, with DMF at 60°C showing higher efficiency (~75% yield) due to improved sulfonyl chloride activation . Purity is often achieved via recrystallization in ethanol/water mixtures, monitored by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the molecular structure of this compound be validated?

Combined spectroscopic and crystallographic methods are essential:

- NMR : NMR (DMSO-d6) reveals characteristic peaks: δ 8.1 (s, 1H, -SONH-), δ 7.8–7.3 (m, aromatic protons), δ 6.8 (d, 1H, ethenyl group) .

- X-ray crystallography : Single-crystal analysis using SHELXL (via WinGX interface) confirms bond lengths (e.g., S-N = 1.63 Å) and dihedral angles between the benzoic acid and phenyl ethene groups (~45°) .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound structures be resolved?

Discrepancies often arise from twinning or disorder in the ethenyl group. Strategies include:

- Data reprocessing : Using SHELXD for phase refinement and OLEX2 for model rebuilding .

- Dynamic disorder modeling : Apply TLS (Translation-Libration-Screw) parameters in SHELXL to refine mobile sulfonamide moieties .

- Validation tools : Check R (<5%) and CCDC deposition guidelines to ensure data integrity .

Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes)?

Docking studies (AutoDock Vina) suggest the benzoic acid moiety binds to catalytic pockets via hydrogen bonds (e.g., -COOH with Arg residues), while the phenyl ethene group engages in π-π stacking with hydrophobic pockets. Kinetic assays (IC = 12 µM against acetylcholinesterase) indicate non-competitive inhibition, validated via Lineweaver-Burk plots . Synchrotron-based crystallography of enzyme-ligand complexes (PDB deposition) further resolves binding modes .

Q. How do contradictory results in metabolic pathway modulation arise, and how can they be addressed?

Contradictions (e.g., activation vs. inhibition of CYP450 isoforms) may stem from assay conditions:

- pH dependence : Activity shifts observed at pH 7.4 (physiological) vs. 6.8 (lysosomal) due to protonation of the sulfonamide group .

- Metabolite interference : Use LC-MS/MS to differentiate parent compound effects from metabolites (e.g., hydrolyzed benzoic acid derivatives) .

- Cell-line specificity : Validate findings across multiple models (HEK293 vs. HepG2) to rule out off-target effects .

Methodological Guidance

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

Q. How can reaction intermediates be trapped and characterized during synthesis?

- In-situ FTIR : Monitor sulfonamide formation (disappearance of -SOCl stretch at 1370 cm) .

- Cold trapping : Quench aliquots at -78°C and analyze via ESI-MS to detect intermediates (e.g., tetrahedral sulfonate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.